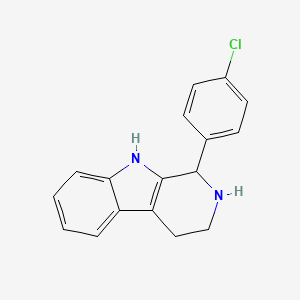
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
描述
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a useful research compound. Its molecular formula is C17H15ClN2 and its molecular weight is 282.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-Chlorophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline (also referred to as THβC) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₇H₁₆Cl₂N₂
- Molecular Weight : 319.24 g/mol
- CAS Number : 3380-80-1
The compound is characterized by the presence of a tetrahydro-beta-carboline core, which is known for its significant biological activity across various studies.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of tetrahydro-beta-carboline derivatives. A series of compounds structurally related to THβC were screened for their ability to inhibit Plasmodium falciparum growth. Notably, one derivative exhibited an IC of 2.0 nM against the parasite in vitro and demonstrated significant in vivo efficacy in mouse models . The structure-activity relationship analysis indicated that specific modifications to the molecule enhance its antimalarial properties.
| Compound | IC (nM) | In Vivo Activity |
|---|---|---|
| 4h | 2.0 | Significant |
Trypanocidal Activity
THβC derivatives have also shown promising results against Trypanosoma cruzi, the causative agent of Chagas disease. One study reported an IC value of 14.9 µM against the epimastigote form and effective inhibition of trypomastigote and amastigote forms at concentrations of 45 µM and 33 µM, respectively . The low cytotoxicity of these compounds was notable, with a selective index indicating a higher toxicity towards the parasite compared to mammalian cells.
| Form | IC (µM) |
|---|---|
| Epimastigote | 14.9 |
| Trypomastigote | 45 |
| Amastigote | 33 |
Antifungal Activity
In addition to antiparasitic effects, THβC derivatives have been evaluated for antifungal activity. A study synthesized various tetrahydro-beta-carbolines and tested them against plant pathogens such as Botrytis oryzae and Curvularia lunata. The results indicated moderate antifungal activity, particularly with certain N-substituted derivatives showing enhanced efficacy .
The mechanism by which THβC exerts its biological effects is still under investigation. However, molecular modeling studies suggest that specific conformations of the compound may be crucial for its activity against parasites . Additionally, electron microscopy studies have revealed morphological changes in treated parasites, indicating potential disruption of cellular integrity .
Case Studies
- Antimalarial Screening : A phenotypic screening approach identified a derivative with high potency against malaria parasites, leading to further SAR investigations that pinpointed structural features responsible for enhanced activity.
- Chagas Disease Treatment : Research demonstrated that THβC derivatives could significantly reduce parasitemia in infected mice, suggesting their potential role as therapeutic agents against Chagas disease.
属性
IUPAC Name |
1-(4-chlorophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2/c18-12-7-5-11(6-8-12)16-17-14(9-10-19-16)13-3-1-2-4-15(13)20-17/h1-8,16,19-20H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKMFTINEKPIRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















